molecular formula C11H17NO3 B1444622 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 1239465-20-3

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B1444622
CAS No.: 1239465-20-3
M. Wt: 211.26 g/mol
InChI Key: UPGNSGNBQCREJB-UHFFFAOYSA-N
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Description

“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .


Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Ethyl or methyl esters of 5-substituted 4-isoxazolecarboxylic acids, such as 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester, are synthesized from ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride. This method offers high yields and the products can be hydrolyzed to corresponding carboxylic acids (Schenone et al., 1991).

  • Molecular Transformation : Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, can undergo lateral lithiation at the C-5 methyl group. This process is directed by 5,5-dimethyl-1,3-dioxanyl and leads to significant molecular transformations (Zhou & Natale, 1998).

  • Polymorphic and Solvate Structures : Ethyl ester and carboxylic acid derivatives of this compound can form polymorphic and solvate structures. These structures depend on intermolecular hydrogen bonding interactions with solvent molecules, demonstrating its versatile nature in forming different crystalline structures (Salorinne et al., 2014).

Applications in Organic Chemistry

  • Esterification Processes : The esterification of various carboxylic acids with triethyl orthoacetate or trimethyl orthoacetate in a room temperature ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate, can produce corresponding ethyl or methyl esters efficiently. This highlights its role in facilitating esterification reactions in organic chemistry (Yoshino et al., 2006).

  • Synthesis of Diheterocyclic Compounds : A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds, which includes derivatives of this compound, has been prepared, demonstrating its utility in the synthesis of complex organic compounds (Quan & Kurth, 2004).

  • Antibacterial Activity : Certain derivatives, such as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates synthesized from this compound, have been investigated for their antibacterial activity, suggesting its potential in developing new antimicrobial agents (Markovich et al., 2014).

Mechanism of Action

Isoxazole

is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .

Now, let’s address each of the requested points:

Biochemical Analysis

Biochemical Properties

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect its function. Furthermore, this compound can influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNSGNBQCREJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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